5-(3-氨基苯基)烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

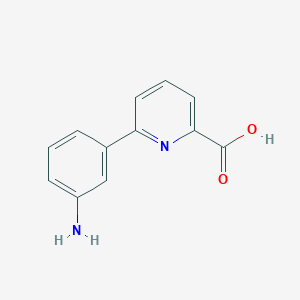

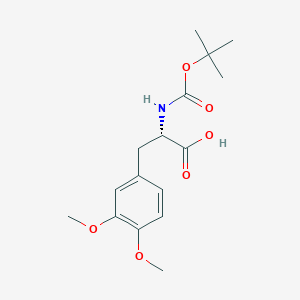

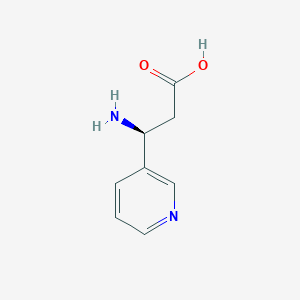

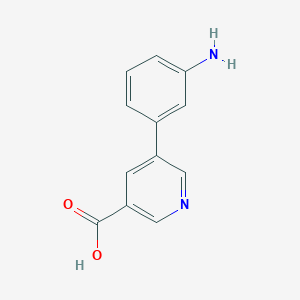

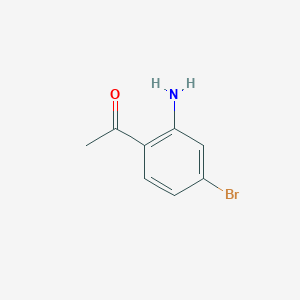

5-(3-Aminophenyl)nicotinic acid is a chemical compound with the molecular formula C12H10N2O2 . It is a high-quality reference standard .

Synthesis Analysis

The synthesis of 5-amino-nicotinic acid derivatives has been reported in a study . The study describes the design and synthesis of these compounds to evaluate their inhibitory potential against α-amylase and α-glucosidase enzymes . Another study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of 5-(3-Aminophenyl)nicotinic acid can be found in various databases . The compound has a molecular weight of 214.22 g/mol .Chemical Reactions Analysis

The chemical reactions involving nicotinic acid derivatives have been studied extensively. For instance, a study discusses the functional cofactors derived from vitamin B3, which are intimately implicated in all essential bioenergetics, anabolic and catabolic pathways in all forms of life . Another study reviews analytical methods for the separation of nicotine enantiomers and evaluation of nicotine sources .Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(3-Aminophenyl)nicotinic acid can be found in various databases . The compound has a molecular weight of 214.22 g/mol .科学研究应用

医药学

5-(3-氨基苯基)烟酸:在医药研究中显示出前景,特别是在开发模拟尼古丁的药物方面。 这些化合物有可能通过与尼古丁乙酰胆碱受体结合来治疗炎症性疾病,尼古丁乙酰胆碱受体在免疫系统的调节功能中发挥作用 .

材料科学

在材料科学中,5-(3-氨基苯基)烟酸可用于制造具有特定电子性质的先进材料。 其分子结构可能是开发用于各种技术应用的新材料的关键 .

环境科学

该化合物可能参与共价有机框架 (COFs) 的合成,共价有机框架 (COFs) 用作光催化剂,用于环境污染物降解、氢气析出和 CO2 转化,从而促进清洁能源解决方案 .

生物化学

5-(3-氨基苯基)烟酸:在生物化学中具有潜在应用,特别是在研究分子印迹聚合物 (MIPs)方面。 这些聚合物可以选择性地结合目标分子,并用于药物递送、细胞识别和酶应用 .

药理学

在药理学中,烟酸衍生物,如5-(3-氨基苯基)烟酸,正在探索其治疗潜力。 它们可以作为靶向特定分子相互作用和生理途径的药物的构建块 .

分析化学

该化合物的性质可用于分析化学中开发传感器。 其与特定分子的相互作用能力可能导致检测和测量技术的进步 .

农业

5-(3-氨基苯基)烟酸:可以提高作物对干旱等非生物胁迫的耐受性。 其应用可能会改善植物的形态生理参数,从而促进更具弹性的农业实践 .

纳米技术

在纳米技术中,5-(3-氨基苯基)烟酸可能是合成纳米粒子(如镍纳米粒子)的关键,镍纳米粒子具有从生物医学到催化和储能的广泛应用 .

作用机制

Target of Action

5-(3-Aminophenyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of niacin are the nicotinamide adenine dinucleotide (NAD+) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The mode of action of 5-(3-Aminophenyl)nicotinic acid is likely similar to that of niacin. Niacin is converted to NAD+ in a three-step reaction pathway, referred to as the Preiss-Handler pathway . Both reaction pathways require the activated form of ribose, 5-phosphoribosyl 1-pyrophosphate (PRPP) . Nicotinamide is converted to nicotinamide mononucleotide (NMN) in a salvage pathway utilizing nicotinamide phosphoribosyltransferase .

Biochemical Pathways

The biochemical pathways affected by 5-(3-Aminophenyl)nicotinic acid are those involving NAD+ and NADP+. These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes . The essential amino acid tryptophan in mammalian cells may partially serve as another source of NAD .

Pharmacokinetics

Niacin is well absorbed from the gastrointestinal tract and is widely distributed throughout the body . It is metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of 5-(3-Aminophenyl)nicotinic acid is the production of NAD+ and NADP+, which are crucial for various metabolic reactions. These coenzymes play a significant role in energy production, DNA repair, cell death, and immune response .

Action Environment

The action of 5-(3-Aminophenyl)nicotinic acid can be influenced by various environmental factors. For instance, the presence of other vitamins and minerals can affect its absorption and utilization. Additionally, certain health conditions, such as liver disease, can impact how the body metabolizes this compound .

安全和危害

未来方向

The future directions of research on nicotinic acid and its derivatives could involve further exploration of its potential uses in reducing cigarette smoking prevalence and tobacco-caused morbidity and mortality . The authority of the U.S. Food and Drug Administration (FDA) to regulate tobacco offers an opportunity to reduce cigarette smoking prevalence and tobacco-caused morbidity and mortality .

生化分析

Biochemical Properties

5-(3-Aminophenyl)nicotinic acid, like other derivatives of nicotinic acid, is expected to participate in biochemical reactions as a precursor of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, NADP . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Cellular Effects

The cellular effects of 5-(3-Aminophenyl)nicotinic acid are not fully understood. It is known that nicotinic acid and its derivatives, including 5-(3-Aminophenyl)nicotinic acid, can influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, they can affect lipid profiles, attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), and hypertriglyceridemia .

Molecular Mechanism

It is likely to exert its effects at the molecular level through its role as a precursor of NAD and NADP . These coenzymes participate in many vital redox reactions, acting as electron donors or acceptors .

Temporal Effects in Laboratory Settings

It is known that nicotinic acid and its derivatives can have long-term effects on cellular function

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of 5-(3-Aminophenyl)nicotinic acid in animal models. It is known that pharmacological doses of nicotinic acid can have a broad spectrum of effects, including lipid-modifying effects .

Metabolic Pathways

5-(3-Aminophenyl)nicotinic acid is likely involved in the metabolic pathways of nicotinic acid and its derivatives. These pathways include the synthesis of NAD and NADP, which are crucial for redox metabolism .

Transport and Distribution

It is known that nicotinic acid can enter the cell through specific transporters .

Subcellular Localization

As a precursor of NAD and NADP, it is likely to be found wherever these coenzymes are present, including the cytosol and mitochondria .

属性

IUPAC Name |

5-(3-aminophenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCMDJNVUGQUIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CN=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611260 |

Source

|

| Record name | 5-(3-Aminophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261995-87-2 |

Source

|

| Record name | 5-(3-Aminophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

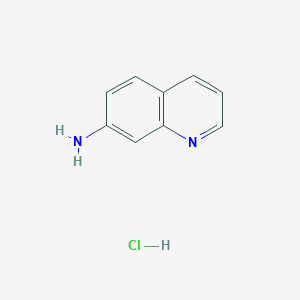

![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)